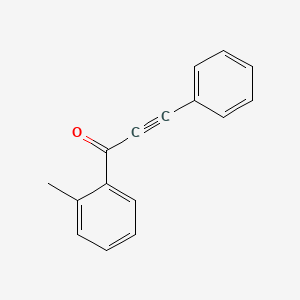
3-Phenyl-1-(o-tolyl)prop-2-yn-1-one
Overview
Description
“3-Phenyl-1-(o-tolyl)prop-2-yn-1-one” is a chemical compound with the molecular formula C16H12O . It is used in various chemical reactions and has been the subject of several studies .
Synthesis Analysis
The synthesis of “this compound” involves a mixture of ethynylbenzene, a second compound, and t-BuOK in DMSO. This mixture is stirred at room temperature for 5 minutes in a pressure vessel, then moved to a 100°C oil bath for 2 hours. The resulting mixture is dropped into water and extracted with EtOAc three times .Molecular Structure Analysis
The molecular structure of “this compound” can be viewed using Java or Javascript . The molecular weight of the compound is 220.27 .Chemical Reactions Analysis
“this compound” is involved in various chemical reactions. For instance, it is used in the synthesis of primary propargylic alcohols from terminal alkyne using Rongalite as the C1 unit .Scientific Research Applications
Conformational Analysis
The conformational analysis of related compounds, such as 1-p-tolyl-2-phenyl-1-propanone, provides insights into the preferred rotamers and structural stabilities of these molecules. Studies utilizing NMR spectroscopy and computer-simulated lanthanoid-induced shifts indicate preferences in conformational equilibria, which can be critical in understanding the chemical behavior and potential applications of 3-Phenyl-1-(o-tolyl)prop-2-yn-1-one (Kunieda et al., 1983).
Crystallography and Structure
Crystallographic studies, such as those on 6-Phenyl-4-(p-tolyl)pyridin-2(1H)-one, help in determining the precise molecular structure and interactions within the crystal lattice. These studies reveal information about molecular planarity and the role of hydrogen interactions in stabilizing the structure, which can be extrapolated to understand the structural characteristics of similar compounds (Khajuria et al., 2017).
Enzymatic Applications
The enzyme-catalyzed reactions of compounds like 3-Chloro-1-phenyl-1-propanol demonstrate the potential for using similar compounds in asymmetric synthesis, particularly in the production of chiral intermediates for pharmaceuticals. The detailed study of enzymatic pathways and conditions, as well as structural analysis through homology and docking models, provide valuable insights for applying similar methodologies to this compound (Choi et al., 2010).
Synthetic Applications
Studies on the synthesis of related compounds, such as various 3-phenyl-1-substituted prop-2-yn-1-ols, explore their efficacy against fungal plant pathogens, revealing the potential pharmaceutical and agricultural applications of these compounds. The synthetic methodologies and biological activity assays provide a framework for exploring the synthesis and application of this compound in similar contexts (Arnoldi et al., 1982).
Scintillation Properties
The study of scintillation properties of compounds like 3-(p-Toluidino)-5-phenyl-1-p-tolyl-1H-pyrrol-2(5H)-one provides insights into the potential use of this compound in gamma spectroscopy and other radiation measurement techniques. Understanding the influence of solvents on scintillation efficiency can guide the development of novel organic scintillators (Salehi & Mehmandoost-Khajeh-Dad, 2012).
Photochemical Studies
The chemically induced dynamic nuclear polarization study of photoinitiated interactions between acetylenic ketones and electron and hydrogen donors showcases the potential photochemical applications of similar compounds. Understanding the mechanisms of photoreduction and photodecomposition provides valuable insights into the photochemical properties of this compound (Maryasova etal., 1991)
Safety and Hazards
properties
IUPAC Name |
1-(2-methylphenyl)-3-phenylprop-2-yn-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O/c1-13-7-5-6-10-15(13)16(17)12-11-14-8-3-2-4-9-14/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFKLTSOPZKKMMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C#CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[Bis(3-aminopropyl)amino]ethanol](/img/structure/B3323761.png)
![4-[1,3,4]Triazol-1-yl-benzaldehyde](/img/structure/B3323762.png)

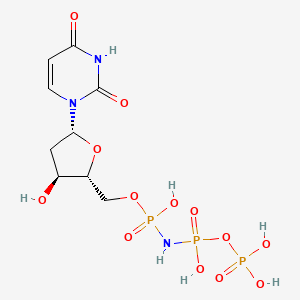
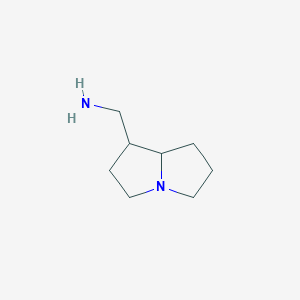
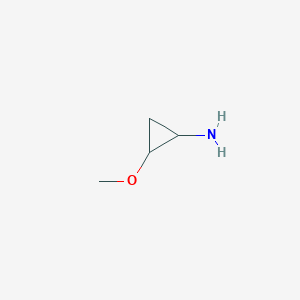

![8-((3R,4S)-4-ethylpyrrolidin-3-yl)-3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazine](/img/structure/B3323806.png)

![4-Chlorospiro[indoline-3,4'-piperidin]-2-one](/img/structure/B3323831.png)


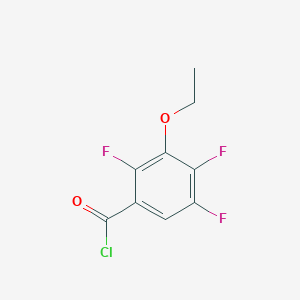
![Dimethyl 2,2'-{[2-(2-{5-amino-2-[bis(2-methoxy-2-oxoethyl)amino]phenoxy}ethoxy)phenyl]azanediyl}diacetate](/img/structure/B3323845.png)